glucotropaeolin potassium salt
Description
Classification and Chemical Context within Glucosinolates
Glucosinolates are categorized based on the structure of their side chain, which is derived from a precursor amino acid. frontiersin.org Glucotropaeolin (B1208891) is classified as an aromatic glucosinolate because its side chain is derived from the aromatic amino acid phenylalanine. wikipedia.orgcas.cz The biosynthesis of glucotropaeolin from phenylalanine is a multi-step process that does not involve elongation of the carbon chain of the initial amino acid. cas.czresearchgate.net
The core structure of all glucosinolates features a central carbon atom bonded to a thioglucose group (a glucose molecule linked through a sulfur atom), a nitrogen atom connected to a sulfate (B86663) group, and a variable side group. wikipedia.org It is this side group that distinguishes one glucosinolate from another. wikipedia.org The chemical structure of glucotropaeolin was definitively confirmed through total synthesis in 1957 and further elucidated by X-ray crystallography, which established that all natural glucosinolates, including glucotropaeolin, exist in the Z-configuration. wikipedia.org
Table 1: Chemical Properties of Glucotropaeolin and its Potassium Salt
| Property | Glucotropaeolin | Glucotropaeolin Potassium Salt |
| Chemical Formula | C14H19NO9S2 | C14H18KNO9S2 |
| Molar Mass | 409.42 g·mol−1 wikipedia.org | 447.5 g·mol−1 caymanchem.com |
| IUPAC Name | 1-S-[(1Z)-2-Phenyl-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose wikipedia.org | potassium (E)-2-phenyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-ylthio)ethylideneamino sulfate ontosight.ai |
| CAS Number | 499-26-3 wikipedia.org | 5115-71-9 ontosight.ai |
| Synonyms | Benzyl (B1604629) glucosinolate wikipedia.org | Benzylglucosinolate potassium salt cfmot.de |
Phylogenetic Distribution and Natural Occurrence in Plant Species
Glucotropaeolin was first isolated in 1899 from Tropaeolum majus (nasturtium). wikipedia.org It is now known to be present in a variety of plant families within the order Brassicales. wikipedia.orgfrontiersin.org Besides the Tropaeolaceae family, it has been identified in species belonging to the Brassicaceae (mustard family), Caricaceae (papaya family), Phytolaccaceae, Resedaceae, Salvadoraceae, and Tovariaceae families. wikipedia.org
Some notable plant species that contain glucotropaeolin include:
Tropaeolum majus (Garden nasturtium) wikipedia.orgscirp.org
Lepidium sativum (Garden cress) wikipedia.orgcabidigitallibrary.org
Carica papaya (Papaya) researchgate.netcabidigitallibrary.orgcabidigitallibrary.org
Brassica species (e.g., Chinese cabbage, red mustard) biocrick.comfrontiersin.org
Reseda species (e.g., Reseda lutea, Reseda phyteuma) researchgate.netmdpi.com
Research has shown that the concentration of glucotropaeolin can vary significantly between different plant species and even within different tissues of the same plant. For instance, in papaya, the highest levels of glucotropaeolin are found in the seeds and latex-containing tissues like young leaves, while the fruit flesh has considerably lower concentrations. cabidigitallibrary.orgcabidigitallibrary.org While both garden cress and papaya are significant sources of glucotropaeolin, papaya seeds yield a higher proportion of the bioactive benzyl isothiocyanate upon hydrolysis. cabidigitallibrary.orgcabidigitallibrary.org
Table 2: Phylogenetic Distribution of Glucotropaeolin
| Plant Family | Genus/Species | Common Name |
| Tropaeolaceae | Tropaeolum majus wikipedia.org | Garden Nasturtium |
| Brassicaceae | Lepidium sativum wikipedia.org | Garden Cress |
| Brassica juncea biocrick.com | Red Mustard | |
| Brassica rapa frontiersin.org | Chinese Cabbage | |
| Caricaceae | Carica papaya researchgate.netcabidigitallibrary.org | Papaya |
| Resedaceae | Reseda lutea researchgate.netmdpi.com | Wild Mignonette |
| Reseda phyteuma researchgate.netmdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5115-71-9 |
|---|---|
Molecular Formula |
C14H18KNO9S2 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
potassium [(Z)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/q;+1/p-1/b15-10-; |
InChI Key |
UYCWNAZWHVREMO-AZJSCORLSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/SC2C(C(C(C(O2)CO)O)O)O.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |
Other CAS No. |
5115-71-9 |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Regulation of Glucotropaeolin
Elucidation of Precursor Amino Acid Incorporation and Chain Elongation
The biosynthesis of glucotropaeolin (B1208891), an aromatic glucosinolate, originates from the amino acid L-phenylalanine. tandfonline.comcas.czresearchgate.net Unlike many aliphatic glucosinolates derived from methionine, which undergo multiple cycles of side-chain elongation, the pathway to glucotropaeolin is more direct. cas.czsrce.hr The biosynthesis of the glucotropaeolin aglycone represents a type where the carbon chain of the initial amino acid is not elongated. cas.cz Tracer experiments using isotopically labeled L-phenylalanine have confirmed that the carbon skeleton of phenylalanine, with the exception of the carboxyl carbon, is incorporated as a complete unit into the aglycone of glucotropaeolin. cdnsciencepub.com
The general process for glucosinolate biosynthesis begins with the deamination of the precursor amino acid to form a corresponding 2-oxo acid. frontiersin.orgnih.gov However, for aromatic glucosinolates like glucotropaeolin, the pathway proceeds via the conversion of the amino acid to a corresponding aldoxime, a step catalyzed by cytochrome P450 enzymes of the CYP79 family. srce.hrmdpi.com This direct conversion from phenylalanine underscores a key difference from the chain-elongation pathway required for its homolog, gluconasturtiin (B1219410) (phenethylglucosinolate), which also starts from phenylalanine but involves the insertion of a methylene (B1212753) group. cdnsciencepub.comfrontiersin.org
Enzymatic Steps in Glucosinolate Core Structure Formation
Following the formation of the precursor, a conserved series of enzymatic reactions constructs the common glucosinolate core structure. srce.hrmdpi.com This multi-step process is fundamental to all glucosinolates, including glucotropaeolin. genome.jp
The key stages are:
Aldoxime Formation : The precursor amino acid, phenylalanine, is converted to its corresponding aldoxime by cytochrome P450 enzymes from the CYP79 family. srce.hrmdpi.com
Thiohydroximate Formation : The aldoxime is then oxidized by another family of cytochrome P450s, the CYP83s, to a reactive nitrile oxide. nih.gov This intermediate is conjugated with glutathione, which acts as a sulfur donor. mdpi.com A subsequent cleavage by a C-S lyase, known as SUR1, yields the thiohydroximate. mdpi.comnih.gov
Glucosylation : The resulting thiohydroximate is S-glucosylated by UDP-glucose:thiohydroximate S-glucosyltransferases (S-GT), which attaches a glucose molecule, forming a desulfoglucosinolate. mdpi.comnih.gov
Sulfation : In the final step, the desulfoglucosinolate is sulfated by sulfotransferases, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor, to create the final glucotropaeolin molecule. nih.govmdpi.com
These core biosynthetic steps have been primarily elucidated in the model plant Arabidopsis thaliana but are considered homologous across species that produce glucosinolates. frontiersin.orggenome.jp
Table 1: Key Enzyme Families in Glucosinolate Core Biosynthesis
| Step | Intermediate Formed | Key Enzyme Family | Function |
| 1 | Phenylaldoxime | CYP79 | Catalyzes the conversion of the precursor amino acid to an aldoxime. srce.hr |
| 2 | Thiohydroximate | CYP83, GSTs, C-S Lyase (SUR1) | Oxidizes the aldoxime and conjugates it with a sulfur donor to form a thiohydroximate. nih.govmdpi.com |
| 3 | Desulfoglucotropaeolin | S-Glucosyltransferases (S-GT) | Adds a glucose moiety to the thiohydroximate. mdpi.com |
| 4 | Glucotropaeolin | Sulfotransferases (SOT) | Transfers a sulfate group to complete the glucosinolate structure. mdpi.com |
Diversification of Glucotropaeolin via Side Chain Modifications
The vast structural diversity of glucosinolates arises from both the use of different amino acid precursors and subsequent modifications to the side chain (R-group) after the core structure is formed. tandfonline.comsrce.hr While many secondary modifications like oxidation, hydroxylation, and alkenylation are well-documented for aliphatic, methionine-derived glucosinolates, such modifications are less common for aromatic glucosinolates like glucotropaeolin. mdpi.comnih.govmdpi.com
Glucotropaeolin itself often serves as a "parent" compound. However, evidence suggests that further modifications can occur. For example, the biosynthesis of sinalbin (4-hydroxybenzylglucosinolate) can proceed through the hydroxylation of the glucotropaeolin aglycone, indicating that enzymatic machinery for such secondary modifications of aromatic glucosinolates exists in certain species. tandfonline.com
Myrosinase-Mediated Hydrolysis and Downstream Product Formation
In intact plant tissues, glucotropaeolin is chemically stable and physically separated from the enzyme myrosinase (a thioglucosidase). nih.govd-nb.info When the plant tissue is damaged by herbivores, pathogens, or mechanical action, this compartmentalization is disrupted, allowing myrosinase to hydrolyze the glucotropaeolin. nih.govmdpi.com This enzymatic reaction cleaves the glucose moiety, producing an unstable aglycone intermediate. nih.govmdpi.com
Benzyl (B1604629) Isothiocyanate Generation and Other Hydrolysis Products
The unstable aglycone produced from glucotropaeolin hydrolysis rapidly rearranges to form various products. The specific product profile depends on factors such as the plant species, pH, and the presence of specifier proteins. nih.govd-nb.info
Benzyl Isothiocyanate (BITC) : Under neutral pH conditions, the primary hydrolysis product is benzyl isothiocyanate (BITC), a compound known for its biological activities. d-nb.infomdpi.comnih.govnih.gov Plants like papaya (Carica papaya) almost exclusively yield BITC upon hydrolysis of their endogenous glucotropaeolin. cabidigitallibrary.org
Nitriles and Thiocyanates : In other plants, such as garden cress (Lepidium sativum), and under different conditions, the hydrolysis can yield other products. cabidigitallibrary.org The presence of a thiocyanate-forming protein (TFP) in garden cress leads to the formation of phenyl-acetonitrile (the simple nitrile) and benzyl-thiocyanate, with only a small fraction converting to BITC. cabidigitallibrary.org Acidic conditions also favor the formation of nitriles over isothiocyanates. d-nb.info
Table 2: Major Hydrolysis Products of Glucotropaeolin
| Hydrolysis Product | Chemical Class | Conditions Favoring Formation |
| Benzyl Isothiocyanate (BITC) | Isothiocyanate | Neutral pH; absence of certain specifier proteins (e.g., in Papaya). d-nb.infocabidigitallibrary.org |
| Phenyl-acetonitrile | Nitrile | Presence of Thiocyanate-Forming Protein (TFP) (e.g., in Garden Cress); acidic pH. d-nb.infocabidigitallibrary.org |
| Benzyl-thiocyanate | Thiocyanate (B1210189) | Presence of Thiocyanate-Forming Protein (TFP). cabidigitallibrary.org |
Environmental and Endogenous Factors Influencing Glucotropaeolin Biosynthesis
The concentration of glucotropaeolin in plants is not static; it is dynamically regulated by a combination of genetic factors, developmental stage, and a wide range of environmental and endogenous signals. nih.govnih.govacademicjournals.org The accumulation of glucosinolates is a key component of the plant's defense system and its adaptation to its surroundings. nih.gov Green leaves are often the primary site of glucotropaeolin synthesis and storage. maltawildplants.com
Impact of Biotic and Abiotic Stresses
Plant stress is a major factor influencing the biosynthesis and accumulation of secondary metabolites, including glucotropaeolin. researchgate.netmdpi.com
Biotic Stress : Attack by herbivores and pathogens is a potent inducer of glucosinolate production. researchgate.net For instance, infestation by insects can lead to increased expression of genes involved in the glucosinolate biosynthetic pathway. frontiersin.org Application of methyl jasmonate, a plant hormone that mediates defense responses to wounding and herbivory, has been shown to be a suitable tool to increase the glucotropaeolin concentration in Tropaeolum majus. researchgate.net
Abiotic Stress : Non-living environmental stressors also significantly impact glucotropaeolin levels. mdpi.comnih.gov Studies on Tropaeolum majus have shown that moderate drought stress can lead to an increase in the concentration of glucotropaeolin. researchgate.net Similarly, exposure to appropriate doses of UV-B radiation has been demonstrated to increase glucotropaeolin content. academicjournals.org Other factors like salinity and temperature can also modulate the metabolic pathways leading to glucosinolate accumulation. researchgate.net
Hormonal and Elicitor-Induced Biosynthetic Modulation
The biosynthesis of glucotropaeolin, a benzylglucosinolate, is a dynamic process intricately regulated by a variety of internal and external signals. As a key component of the plant's defense system, its production can be significantly enhanced through the application of phytohormones and elicitors. researchgate.net These molecules act as signals, triggering a cascade of defensive responses that include the upregulation of secondary metabolite biosynthesis. pan.olsztyn.pl Research into these induction mechanisms, particularly in plant cell and tissue cultures, has revealed effective strategies for increasing glucotropaeolin yields. nih.gov
Phytohormones such as jasmonic acid and salicylic (B10762653) acid are central signaling molecules in plant defense pathways. ashs.orgnih.gov Elicitors, which can be of biotic (e.g., derived from fungi or bacteria) or abiotic origin, mimic the stress of pathogen attack or environmental challenges, thereby activating these same defense pathways. nih.govnih.gov The application of these substances, either alone or in combination, can lead to a significant and often synergistic increase in the accumulation of glucotropaeolin. researchgate.net
Hormonal Modulation
Key phytohormones involved in defense signaling, notably jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), as well as salicylic acid (SA) and its synthetic analog acetylsalicylic acid (ASA), are potent inducers of glucotropaeolin biosynthesis. ashs.orgresearchgate.net These hormones function as central regulators, activating transcription factors that control the expression of genes within the glucosinolate biosynthetic pathway. nih.govnih.gov
Jasmonic Acid (JA) and Methyl Jasmonate (MeJA): Exogenous application of JA and MeJA has been shown to enhance the levels of aromatic glucosinolates, including glucotropaeolin. ashs.orgashs.org The JA signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn releases MYC transcription factors. nih.govfrontiersin.org These transcription factors can then activate the expression of specific MYB factors that regulate glucosinolate biosynthesis genes, leading to increased production. nih.govnih.gov Studies on Brassica napus have shown that exogenous JA treatment can induce the accumulation of aromatic glucosinolates. frontiersin.org In turnip plants, MeJA treatment increased the total amount of glucosinolates, particularly the aromatic types, in the roots. researchgate.net
Salicylic Acid (SA) and Acetylsalicylic Acid (ASA): SA is another critical hormone for inducing plant defense responses. pan.olsztyn.pl In hairy root cultures of Tropaeolum majus, acetylsalicylic acid was found to be a highly effective elicitor, inducing a threefold increase in glucotropaeolin production on its own. researchgate.netdeepdyve.com The effect of SA is also observed in whole plants; root treatment of white cabbage with salicylic acid significantly increased the levels of several glucosinolates, including glucotropaeolin. fao.orgscientific-publications.net The SA pathway can interact with other signaling pathways, creating a complex regulatory network that fine-tunes the plant's defense response. unil.ch
Elicitor-Induced Modulation
Elicitors are compounds that stimulate a defense response in plants. Biotic elicitors, such as components from microbial cell walls, are particularly effective at enhancing secondary metabolite production. nih.gov
Yeast Extract (YE): As a non-defined biotic elicitor derived from yeast cell walls, yeast extract is a well-documented inducer of secondary metabolism. nih.gov In studies on Tropaeolum majus hairy roots, yeast extract was shown to enhance glucotropaeolin content. researchgate.net The co-application of yeast extract with other elicitors, such as acetylsalicylic acid, can further potentiate this effect. nih.gov
Chitosan (B1678972): This biopolymer, derived from chitin (B13524) in fungal cell walls, is known to trigger plant defense mechanisms. semanticscholar.org The combination of chitosan and methyl jasmonate has been reported to have a synergistic effect on the production of glucotropaeolin. semanticscholar.org
Combined Elicitation: Research has consistently shown that the combined application of different elicitors or the combination of an elicitor with a biosynthetic precursor can lead to synergistic or additive effects on glucotropaeolin production. nih.gov A study on Tropaeolum majus hairy root cultures demonstrated that the highest increase in glucotropaeolin production—a 4.8-fold enhancement—was achieved through a combined treatment of acetylsalicylic acid and the precursor amino acids phenylalanine and cysteine. researchgate.net This suggests that while elicitors boost the expression of biosynthetic genes, the availability of precursors can be a limiting factor. researchgate.netresearchgate.net Similarly, combining acetylsalicylic acid with methyl jasmonate or yeast extract increased glucotropaeolin production more than when the elicitors were used alone. nih.gov
The following table summarizes key research findings on the hormonal and elicitor-induced modulation of glucotropaeolin.
Table 1: Research Findings on Hormonal and Elicitor-Induced Glucotropaeolin Biosynthesis
| Elicitor/Hormone | Plant/Culture System | Key Findings | Reference(s) |
|---|---|---|---|
| Acetylsalicylic Acid (ASA) | Tropaeolum majus (Hairy Root Culture) | Induced a 3-fold increase in glucotropaeolin production when used alone. | researchgate.netdeepdyve.com |
| ASA + Phenylalanine & Cysteine | Tropaeolum majus (Hairy Root Culture) | Combined treatment resulted in the highest (4.8-fold) increase in glucotropaeolin production. | researchgate.net |
| ASA + Methyl Jasmonate (MJ) | Tropaeolum majus (Hairy Root Culture) | Combined application increased glucotropaeolin production compared to single elicitor treatment. | nih.gov |
| ASA + Yeast Extract (YE) | Tropaeolum majus (Hairy Root Culture) | Combined application increased glucotropaeolin production compared to single elicitor treatment. | nih.gov |
| Jasmonic Acid (JA) | Brassica species | Documented to enhance aromatic glucosinolate levels, such as glucotropaeolin. | ashs.orgashs.org |
| Methyl Jasmonate (MJ) | Turnip (Hydroponic Culture) | Increased levels of aromatic glucosinolates in secondary roots. | researchgate.net |
| Salicylic Acid (SA) | Brassica oleracea var. capitata (White Cabbage) | Root treatment significantly increased glucotropaeolin levels compared to control. | fao.orgscientific-publications.net |
| Brassinosteroids | Brassica rapa subsp. chinensis (Pak Choi) | Foliar treatment increased the levels of glucotropaeolin. | fao.orgscientific-publications.net |
| Yeast Extract (YE) | Tropaeolum majus (Hairy Root Culture) | Enhanced glucotropaeolin content. | researchgate.net |
Chemical Synthesis and Biotechnological Production of Glucotropaeolin Potassium Salt
Glucotropaeolin (B1208891), also known as benzylglucosinolate, is a prominent member of the glucosinolate family of plant secondary metabolites. wikipedia.orgnih.gov Found in species of the Brassicales order, it is recognized for the characteristic flavor it imparts upon enzymatic hydrolysis. wikipedia.orgepa.gov The pursuit of pure Glucotropaeolin, typically isolated as its potassium salt, for research and potential applications has driven the development of sophisticated chemical synthesis, extraction, and biotechnological production methods. These approaches bypass the complexities of isolating the compound from plant sources, where it exists in a complex mixture of other glucosinolates. wikipedia.orgepa.gov
Analytical Chemistry Methodologies for Glucotropaeolin and Its Catabolites
Chromatographic Separation and Characterization Techniques
Chromatography is a cornerstone in the analysis of glucotropaeolin (B1208891) and its derivatives, enabling the separation of these compounds from complex mixtures. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the analysis of glucosinolates, including glucotropaeolin. mdpi.comunesp.br This technique separates compounds based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). For glucotropaeolin analysis, reversed-phase columns, such as C18, are commonly employed. maltawildplants.comcabidigitallibrary.org
The mobile phase typically consists of a gradient mixture of an aqueous solvent, like ammonium (B1175870) acetate (B1210297) or water, and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). maltawildplants.comnih.gov This gradient elution allows for the effective separation of different glucosinolates and their hydrolysis products within a single analytical run. Detection is often achieved using a UV detector at a specific wavelength, for instance, 246 nm. nih.gov The retention time, the time it takes for a compound to pass through the column, is a key parameter for identification when compared to a known standard of glucotropaeolin. unesp.brmaltawildplants.com
One study detailed an HPLC method using a Nucleosil 100-10C18 column with an isocratic mobile phase of 10% (v/v) 70% methanol in 0.1 M ammonium acetate, where authentic benzylglucosinolate eluted at 13.00 minutes. maltawildplants.com Another application for the determination of benzylglucosinolate in Lepidium meyenii utilized a Kaseisorb LC ODS 2000 column with a gradient of acetonitrile and water. nih.gov
Table 1: Examples of HPLC Methods for Glucotropaeolin Analysis
| Parameter | Method 1 | Method 2 |
| Column | Nucleosil 100-10C18 | Kaseisorb LC ODS 2000 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 10% (v/v) of 70% methanol in 0.1 M ammonium acetate | Gradient: Acetonitrile (A) and Water (B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | Variable wavelength monitor | 246 nm |
| Retention Time | 13.00 min | Not specified |
| Reference | maltawildplants.com | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Developments
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. While specific UPLC methods for glucotropaeolin are less explicitly detailed in the provided context, the general advancements in liquid chromatography are applicable. The principles of separation remain the same as HPLC, but the enhanced efficiency of UPLC allows for more complex samples to be analyzed with greater detail and speed.
Advanced Spectrometric Detection and Quantification Methods
Spectrometric techniques are powerful tools used in conjunction with chromatography for the definitive identification and precise quantification of glucotropaeolin and its catabolites.
Photodiode Array (PDA) Detection in Glucosinolate Profiling
Photodiode Array (PDA) detection is a type of UV-Vis detector that provides spectral information in addition to the chromatographic data. This is particularly useful in glucosinolate profiling as it allows for the assessment of peak purity and can aid in the tentative identification of compounds based on their UV absorption spectra. By capturing the entire spectrum for each point in the chromatogram, PDA detectors offer a more comprehensive analysis than single-wavelength UV detectors.
Mass Spectrometry (MS/MS, ESI-MS, APCI-MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of glucotropaeolin and its metabolites. mdpi.com When coupled with liquid chromatography (LC-MS), it provides a powerful analytical platform. mdpi.commdpi.com
Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile molecules like glucosinolates. In a human intervention study, LC-ESI-MS/MS was used to investigate the metabolism of glucotropaeolin, identifying metabolites such as BITC-glutathione (BITC-GSH), BITC-cysteinylglycine (BITC-CysGly), and BITC-N-acetyl-L-cysteine (BITC-NAC) in plasma and urine. nih.gov In another study, ESI-MS/MS in negative mode with multiple reaction monitoring (MRM) was used to identify benzylglucosinolate and desulfobenzylglucosinolate in genetically engineered carrot suspension cultures. nih.gov
Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting selected ions. This fragmentation pattern is unique to a specific molecule and can be used for unambiguous identification and quantification, even in complex biological matrices. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI-MS) is another ionization technique that can be used, although ESI is more common for glucosinolates.
Table 2: LC-MS/MS Analysis of Glucotropaeolin and its Metabolites
| Analyte | Matrix | Ionization Mode | Key Findings | Reference |
| Benzylglucosinolate, Desulfobenzylglucosinolate | Carrot Callus/Suspension Cultures | ESI-MS/MS (Negative Mode, MRM) | Successful detection and quantification in genetically engineered cells. | nih.gov |
| BITC-GSH, BITC-CysGly, BITC-NAC | Human Plasma | LC-ESI-MS/MS | BITC-CysGly was the main metabolite in plasma. | nih.gov |
| BITC-NAC, BITC-Cys | Human Urine | LC-ESI-MS/MS | Main urinary metabolites determined 4-6 hours after ingestion. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Hydrolysis Products
While LC-MS is ideal for analyzing intact glucosinolates, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing the volatile hydrolysis products of glucotropaeolin, such as benzyl (B1604629) isothiocyanate (BITC). mdpi.commdpi.com This is because these breakdown products are more volatile and less polar than the parent glucosinolate.
The analysis typically involves the enzymatic hydrolysis of glucotropaeolin to release BITC, followed by extraction and injection into the GC-MS system. The gas chromatograph separates the volatile compounds, which are then identified and quantified by the mass spectrometer. One study measured benzyl isothiocyanate and other hydrolysis products like phenylacetonitrile (B145931) and benzyl thiocyanate (B1210189) in papaya and garden cress seeds using GC-FID (Flame Ionization Detection), a common detector for GC, after allowing for autohydrolysis. cabidigitallibrary.org
In some approaches, the plant material is treated to deactivate the myrosinase enzyme before extraction of the intact glucosinolates. These are then desulfated and subjected to enzymatic hydrolysis with added myrosinase before GC-MS analysis. mdpi.com
Sample Preparation and Enzyme Deactivation Protocols for Glucosinolate Analysis
The primary challenge in the quantitative analysis of glucosinolates like glucotropaeolin is preventing their enzymatic hydrolysis upon tissue disruption. mdpi.com When plant cells are damaged, glucosinolates, which are stored in the vacuole, come into contact with the myrosinase enzyme located in the cytoplasm, leading to their rapid breakdown. researchgate.netphytolab.com Therefore, the initial and most critical step in any analytical procedure is the immediate and effective inactivation of myrosinase. mdpi.com
Strategies for Myrosinase Inactivation
A variety of methods have been developed and validated to deactivate myrosinase, ensuring that the intact glucosinolates are preserved for extraction and analysis. These strategies can be broadly categorized into thermal, chemical, and physical treatments.
Thermal Inactivation: Heat treatment is a widely used and effective method. This can involve boiling, steaming, microwaving, or using heated solvents for extraction. frontiersin.org For instance, immersing samples in boiling 70% or 80% methanol or ethanol (B145695) not only inactivates the enzyme but also serves as the first extraction step. nih.govresearchgate.netnih.gov Studies have shown that heating broccoli extracts for approximately 3 minutes at 60°C can eliminate over 90% of myrosinase activity, though the heat stability of the enzyme can vary between different plant species. frontiersin.org In some cases, temperatures above 90°C are required to completely prevent degradation during extraction with water. nih.gov Microwave irradiation is another rapid thermal method; a 90-second treatment has been shown to be effective for Chinese cabbage samples. nih.gov
Chemical and Solvent-Based Inactivation: The choice of extraction solvent is crucial. Using cold 80% methanol is a recognized technique to denature and inactivate myrosinase during the extraction process. mdpi.comresearchgate.net Additionally, certain chemical agents can inhibit the enzyme. Metal salts, for example, have been investigated for their inhibitory effects. Silver ions, in particular, have demonstrated high efficiency in preventing the myrosinase-catalyzed hydrolysis of both sinigrin (B192396) and glucotropaeolin. mdpi.com Saturated solutions of sodium chloride or calcium chloride are also known to inactivate the myrosinase system. mdpi.com
Physical Inactivation: Physical methods provide non-solvent-based alternatives for enzyme deactivation. Freeze-drying (lyophilization) is a common technique where samples are frozen at very low temperatures (e.g., -80°C) and then dried under a vacuum. mdpi.com This process inhibits myrosinase activity, and the resulting powdered, dry material can be stored at -20°C for several months before analysis. mdpi.com High-pressure (HP) processing is a more novel approach. Research has demonstrated that applying pressures of 700 MPa for 10 minutes, even at room temperature (20°C), can effectively inactivate myrosinase in broccoli florets while preserving the intact glucosinolates. pan.olsztyn.pl
| Inactivation Method | Technique | Conditions | Source |
|---|---|---|---|
| Thermal | Hot Solvent Extraction | Boiling 70-80% methanol or ethanol at ~75°C for 10-20 minutes. | mdpi.comnih.govresearchgate.net |
| Heating | Heating at 60°C for 3 minutes resulted in >90% inactivation in broccoli. | frontiersin.org | |
| Microwaving | Treatment for 90 seconds. | nih.gov | |
| Boiling | Can lead to a significant loss of total glucosinolate content (~90%). | frontiersin.org | |
| Chemical | Cold Solvent | Extraction with 80% cold methanol. | mdpi.comresearchgate.net |
| Metal Salts | Silver ions have been shown to be highly effective inhibitors. | mdpi.com | |
| Physical | Freeze-Drying | Storage at -80°C for 24 hours followed by lyophilization. | mdpi.com |
| High Pressure (HP) | 700 MPa for 10 minutes at 20°C. | pan.olsztyn.pl |
Desulfation Procedures for Analytical Pre-treatment
For many common analytical methods, particularly High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), direct analysis of intact glucosinolates is challenging due to their high polarity. mdpi.com The strongly acidic sulfate (B86663) group makes them less amenable to retention on standard reversed-phase HPLC columns. mdpi.com To overcome this, a procedure known as desulfation is employed, which is a key step in the widely adopted ISO 9167 standard method for glucosinolate analysis. mdpi.comresearchgate.net
The desulfation process involves the enzymatic removal of the sulfate group to form the corresponding desulfoglucosinolate. This is typically achieved using a purified sulfatase enzyme, often sourced from Helix pomatia. dlsu.edu.phscispace.com The general protocol is as follows:
The crude glucosinolate extract is passed through a small anion-exchange column, commonly prepared with DEAE Sephadex A-25. dlsu.edu.phnih.gov The negatively charged glucosinolates bind to the column material.
After washing the column to remove interfering compounds, a solution containing the sulfatase enzyme is applied. nih.govresearchgate.net
The column is incubated at ambient temperature for an extended period, often overnight (e.g., 12-16 hours), to allow for the complete enzymatic conversion of glucosinolates to their desulfo-analogs. mdpi.comresearchgate.net
The neutral desulfoglucosinolates are then eluted from the column with ultrapure water. nih.govscispace.com
The resulting desulfated compounds are more stable and exhibit better chromatographic behavior on C18 columns, allowing for improved separation and quantification by HPLC, typically with UV detection at 229 nm. mdpi.comscispace.com However, it is noted that this procedure is time-consuming and that analytical methods for measuring intact glucosinolates using techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are often more efficient and accurate. mdpi.comnih.govnih.gov
| Step | Procedure | Reagents/Materials | Source |
|---|---|---|---|
| 1. Purification | Passing the extract through an anion-exchange column to bind glucosinolates. | DEAE Sephadex A-25 ion-exchange resin. | dlsu.edu.phnih.gov |
| 2. Enzymatic Reaction | Application of sulfatase enzyme to the column and incubation. | Sulfatase from Helix pomatia; incubation for 12-16 hours at ambient temperature. | mdpi.comresearchgate.netdlsu.edu.ph |
| 3. Elution | Elution of the resulting neutral desulfoglucosinolates. | Ultrapure water. | nih.govscispace.com |
| 4. Analysis | Quantification of desulfoglucosinolates. | HPLC-UV at 229 nm. | mdpi.comscispace.com |
Validation and Application of Reference Standards in Glucotropaeolin Analysis
Accurate quantification of glucotropaeolin relies on the use of high-purity, certified analytical reference standards. phytolab.comsupelco.com.tw Glucotropaeolin potassium salt is commercially available as a stable, well-characterized reference material used for method validation and as a standard in quantitative analyses. phytolab.comextrasynthese.comlgcstandards.com
Method Validation: Before a new analytical method can be implemented for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability. This compound is used to evaluate key performance criteria of these methods. nih.gov Validation parameters typically assessed include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.govphenomenex.com For example, in the development of a UPLC-DAD method, calibration curves for target glucosinolates were established, with the square of the correlation coefficient (R²) required to be ≥0.990 to demonstrate linearity. mdpi.com
Application as an Internal Standard: One of the primary applications of the glucotropaeolin reference standard is its use as an internal standard (IS). mdpi.comuantwerpen.be An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. mdpi.comresearchgate.net Glucotropaeolin is chosen for this role because it is a naturally occurring glucosinolate that is often absent in the sample matrix being analyzed (e.g., camelina or certain broccoli products) or can be chromatographically separated from the analytes of interest. mdpi.comuantwerpen.be In a validated method for analyzing camelina glucosinolates, glucotropaeolin was used as an IS, demonstrating high accuracy (>94.4% spike recovery) and precision (relative standard deviations from 4.12% to 6.54%). mdpi.comresearchgate.net
| Validation Parameter | Description | Example Finding | Source |
|---|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Calibration curves for glucosinolates showed a correlation coefficient (R²) of ≥0.990. | mdpi.com |
| Accuracy | The closeness of the measured value to the true value. | Spike recovery for camelina glucosinolates was >94.4% using glucotropaeolin as an internal standard. | mdpi.comresearchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Intra-assay precision was within 10%; relative standard deviations (RSDs) ranged from 4.12% to 6.54% in a UPLC method. | mdpi.comnih.gov |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | LOD for glucotropaeolin was 0.63 pmol using an LC-ESI-MS/MS method. | nih.gov |
Biological Research and Mechanistic Investigations of Glucotropaeolin and Derived Metabolites
Ecological Roles in Plant Defense and Co-evolutionary Dynamics
The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a classic example of a plant defense mechanism. nih.gov When plant tissues are damaged, for instance by herbivore feeding or pathogen infection, glucotropaeolin (B1208891) comes into contact with the myrosinase enzyme, leading to the release of BITC. wikipedia.orgresearchgate.net This reactive compound is toxic to a wide range of insect predators, acting as a potent deterrent. wikipedia.orgresearchgate.net
Glucosinolates and their hydrolysis products play a pivotal role in shaping the interactions between plants and other organisms. nih.gov The production of isothiocyanates like BITC is a key defense strategy against generalist herbivores. researchgate.netplos.org Studies have shown that the concentration and type of glucosinolates can influence the feeding preferences and developmental success of insects. nih.govresearchgate.net For instance, higher levels of glucosinolates in certain plant tissues can deter feeding by generalist herbivores, thus protecting vital parts of the plant. nih.gov This dynamic has driven a co-evolutionary arms race, where some specialist insects have developed mechanisms to overcome these chemical defenses and may even use these compounds as cues for host plant recognition. researchgate.netnih.gov
Beyond herbivory, the hydrolysis products of glucotropaeolin also contribute to plant defense against pathogens. researchgate.net The release of BITC upon tissue damage can inhibit the growth and proliferation of invading microbial pathogens. nih.gov This broad-spectrum biocidal activity makes the glucosinolate-myrosinase system an integral part of the plant's innate immune response. researchgate.net
Recent research has expanded the known roles of glucosinolates beyond biotic interactions to include responses to abiotic stressors. nih.govnih.gov The accumulation and allocation of glucosinolates within a plant can be influenced by environmental factors such as drought, salinity, and temperature. researchgate.netnih.govresearchgate.net While the precise mechanisms are still under investigation, it is believed that glucosinolates may act as signaling molecules or contribute to osmotic adjustment under stress conditions. nih.govsemanticscholar.org
Furthermore, the degradation products of glucosinolates, including isothiocyanates, may play a role in mitigating the damage caused by abiotic stress. nih.gov There is evidence to suggest that the exogenous application of isothiocyanates can alleviate some of the negative impacts of stressors like drought and high temperatures, although the underlying molecular pathways are yet to be fully elucidated. nih.govnih.gov The regulation of glucosinolate metabolism in response to environmental cues is a complex process that highlights the adaptive plasticity of plants. researchgate.net
Antimicrobial and Antiprotozoal Activities of Glucotropaeolin-Derived Products
The biological activity of glucotropaeolin is largely attributed to its hydrolysis product, benzyl (B1604629) isothiocyanate (BITC). researchgate.net This compound has demonstrated significant antimicrobial and antiprotozoal properties in numerous in vitro studies.
Benzyl isothiocyanate has been shown to possess potent fungitoxic activity against a variety of plant pathogenic fungi. nih.gov Its mechanism of action often involves the disruption of cellular membranes and the inhibition of essential enzymatic processes. nih.govmdpi.com The lipophilic nature of BITC allows it to interfere with enzymes located at the plasma membrane, leading to inhibited fungal growth and cell death. nih.gov Studies have demonstrated that BITC can significantly inhibit both spore germination and mycelial growth of various fungal species in a dose-dependent manner. nih.govrsc.org For example, at a concentration of 1.25 mM, BITC completely suppressed the mycelial growth of Alternaria alternata. rsc.org Furthermore, BITC treatment has been observed to cause morphological damage to fungal spores and mycelia, leading to increased leakage of intracellular contents. nih.gov
| Fungus | Observed Effect of Benzyl Isothiocyanate (BITC) | Reference |
|---|---|---|
| Alternaria alternata | Complete suppression of mycelial growth at 1.25 mM. Significant inhibition of spore germination. | rsc.org |
| Candida albicans | Causes cell wall damage and loss, leading to cell lysis. | mdpi.com |
| Aspergillus niger | Minimum inhibitory concentration of 1 µL/mL. | nih.gov |
| Penicillium citrinum | Minimum inhibitory concentration of 0.5 µL/mL. | nih.gov |
Glucotropaeolin and its derivative, BITC, have shown promising activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. caymanchem.comglpbio.combertin-bioreagent.com In vitro studies have demonstrated that glucotropaeolin can reduce the number of E. histolytica trophozoites, with a reported IC50 value of 20.4 µg/ml. caymanchem.comglpbio.combertin-bioreagent.com The active principle responsible for this antiamoebic activity is believed to be the benzyl isothiocyanate released upon hydrolysis. caymanchem.com
| Compound | Organism | IC50 Value | Reference |
|---|---|---|---|
| Glucotropaeolin | Entamoeba histolytica (trophozoites) | 20.4 µg/ml | caymanchem.comglpbio.combertin-bioreagent.com |
Modulation of Mammalian Biochemical Pathways by Glucotropaeolin Hydrolysis Products
The primary hydrolysis product of glucotropaeolin, benzyl isothiocyanate (BITC), has been the subject of considerable research for its effects on mammalian cells, particularly in the context of cancer. mdpi.com BITC has been shown to modulate a variety of biochemical pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest. nih.gov
One of the key mechanisms of BITC's action is the generation of reactive oxygen species (ROS) within cancer cells. nih.gov This increase in oxidative stress can trigger downstream signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) family members such as ERK, JNK, and p38. nih.gov The activation of these pathways can, in turn, lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis. nih.gov
Furthermore, BITC has been found to influence the expression of proteins involved in cell cycle regulation and apoptosis. nih.gov For instance, it can inhibit the expression of anti-apoptotic proteins and promote the expression of pro-apoptotic proteins. nih.gov In some cancer cell lines, BITC has also been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process that is crucial for cancer metastasis. nih.gov This is achieved, in part, by increasing the expression of E-cadherin, a key protein in maintaining cell-cell adhesion. nih.gov
It is important to note that while glucotropaeolin itself may be inactive, its metabolic conversion to BITC is what confers these biological activities. caymanchem.comglpbio.com
Effects on Phase I Drug-Metabolizing Enzymes
Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, are crucial for the metabolism of a wide array of xenobiotics, including drugs and carcinogens. The modulation of these enzymes can significantly alter the toxicity and efficacy of various compounds. Research has indicated that both intact glucosinolates and their isothiocyanate derivatives can influence the activity of these enzymes.
Benzyl isothiocyanate (BITC) has been shown to inhibit several cytochrome P450 enzymes. acs.orgoup.com This inhibition is a key mechanism behind its chemopreventive properties, as it can block the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. acs.orgmdpi.com Studies have demonstrated that BITC can act as a mechanism-based inactivator of specific P450 enzymes, meaning it is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. acs.orgnih.gov
For instance, BITC has been found to inhibit lung microsomal ethoxyresorufin-O-dealkylase and pentoxyresorufin-O-dealkylase activities, which are markers for CYP1A and CYP2B1, respectively. oup.com Furthermore, it has been identified as a mechanism-based inactivator of cytochrome P450 2E1. acs.orgnih.gov The inhibition of these enzymes by BITC can lead to a reduction in the formation of carcinogenic metabolites from environmental toxins. oup.com
While much of the focus has been on isothiocyanates, some evidence suggests that intact glucosinolates may also modulate carcinogen-metabolizing enzymes. nih.gov One study found that the glucosinolates glucoraphanin (B191350) and glucoerucin (B1204559) could elevate the activity of CYP1 enzymes in rat liver slices. nih.gov This suggests that glucotropaeolin itself might have some direct effects on phase I metabolism, although this area requires further investigation.
Table 1: Effects of Benzyl Isothiocyanate on Phase I Drug-Metabolizing Enzymes
| Enzyme | Effect | Mechanism | Reference |
|---|---|---|---|
| Cytochrome P450 1A (CYP1A) | Inhibition | Inhibition of ethoxyresorufin-O-dealkylase activity | oup.com |
| Cytochrome P450 2B1 (CYP2B1) | Inhibition | Inhibition of pentoxyresorufin-O-dealkylase activity | acs.orgoup.com |
| Cytochrome P450 2E1 (CYP2E1) | Inactivation | Mechanism-based inactivation | acs.orgnih.gov |
Research on Anti-Proliferative and Cell Cycle Regulatory Mechanisms of Benzyl Isothiocyanate
Benzyl isothiocyanate (BITC) has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. iiarjournals.orgaacrjournals.orgaacrjournals.orgfrontiersin.org Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Apoptosis Induction:
BITC induces apoptosis through multiple signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. mdpi.comaacrjournals.org This increase in ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. aacrjournals.org
The activation of caspases, a family of proteases that execute apoptosis, is another critical step in BITC-induced cell death. mdpi.com Studies have shown that BITC treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases like caspase-3. mdpi.comnih.gov The activation of these caspases results in the cleavage of key cellular proteins and ultimately, cell death.
Furthermore, BITC can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. aacrjournals.orgnih.gov It has been observed to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. aacrjournals.orgnih.gov
Cell Cycle Regulation:
In addition to inducing apoptosis, BITC can arrest the cell cycle, preventing cancer cells from dividing and proliferating. aacrjournals.orgfrontiersin.orgnih.govnih.gov The most commonly observed effect is a G2/M phase arrest. aacrjournals.orgfrontiersin.orgnih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins.
BITC has been shown to decrease the levels of proteins required for the G2/M transition, including cyclin B1, cyclin-dependent kinase 1 (Cdk1), and cell division cycle 25C (Cdc25C). aacrjournals.orgnih.gov The downregulation of these proteins prevents the formation of the active cyclin B1/Cdk1 complex, which is essential for entry into mitosis. frontiersin.org Additionally, BITC can upregulate cyclin-dependent kinase inhibitors, such as p21, which further contribute to cell cycle arrest. nih.gov
Table 2: Anti-Proliferative and Cell Cycle Regulatory Mechanisms of Benzyl Isothiocyanate
| Mechanism | Key Molecular Events | Observed in Cell Lines | Reference |
|---|---|---|---|
| Apoptosis Induction | Generation of Reactive Oxygen Species (ROS) | Canine Lymphoma and Leukemia, Human Breast Cancer | mdpi.comaacrjournals.org |
| Activation of Caspases (e.g., Caspase-3, -8, -9) | Canine Lymphoma and Leukemia, Human Pancreatic Cancer | mdpi.com | |
| Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) | Human Breast Cancer, Bladder Cancer | aacrjournals.orgnih.gov | |
| Cell Cycle Arrest | G2/M Phase Arrest | Human Breast Cancer, Human Pancreatic Cancer, Canine Mammary Carcinoma | aacrjournals.orgfrontiersin.orgnih.gov |
| Downregulation of Cyclin B1, Cdk1, Cdc25C | Human Breast Cancer, Human Pancreatic Cancer | aacrjournals.orgnih.gov |
Glucosinolate Metabolism by the Gut Microbiome and Its Implications
The conversion of glucosinolates, such as glucotropaeolin, into isothiocyanates is a critical step for their bioactivity. While this conversion can be catalyzed by the plant enzyme myrosinase, this enzyme is often inactivated by cooking. uea.ac.uk In such cases, the gut microbiome plays a pivotal role in the metabolism of glucosinolates. uea.ac.ukfrontiersin.orgnih.govproquest.com
Human gut bacteria possess myrosinase-like activity, enabling them to hydrolyze glucosinolates and release isothiocyanates. uea.ac.uknih.govproquest.com Several bacterial species, including those from the genera Bacteroides, Enterococcus, and Escherichia, have been shown to metabolize glucosinolates. frontiersin.orgprinceton.edunih.gov This microbial metabolism is essential for the bioavailability of isothiocyanates from cooked cruciferous vegetables. uea.ac.uk
The composition of an individual's gut microbiome can significantly influence the extent of glucosinolate metabolism and, consequently, the production of bioactive isothiocyanates. frontiersin.org This inter-individual variation in gut microbiota may help explain differences in the health effects of cruciferous vegetable consumption among different people. nih.gov
The implications of this microbial metabolism are significant. The production of BITC in the gut following the consumption of foods containing glucotropaeolin can lead to systemic exposure to this chemopreventive compound. Furthermore, the consumption of cruciferous vegetables has been shown to modulate the composition of the gut microbiome itself, suggesting a reciprocal relationship between diet, the microbiome, and the production of health-promoting phytochemicals. frontiersin.org
Research has identified specific bacterial strains capable of metabolizing glucotropaeolin into benzyl isothiocyanate and benzyl nitrile. nih.gov The balance between the formation of these different products can also be influenced by the gut environment and the specific bacteria present. uea.ac.uk Understanding the factors that govern glucosinolate metabolism by the gut microbiome is an active area of research with the potential to inform personalized nutrition strategies aimed at maximizing the health benefits of cruciferous vegetables.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Glucotropaeolin Potassium Salt in plant extracts?
Methodological Answer: this compound can be identified and quantified using high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For precise quantification, desulfation of glucosinolates to desulfo-glucosinolates (DS-GLs) is recommended, followed by HPLC-PDA analysis. Cross-validation with LC-APCI-MS/MS ensures structural confirmation. Relative retention indices (RRI) from gas chromatography (GC) can resolve ambiguities, with experimental RRI values (e.g., 1785 for 4-methylsulfanylbutanenitrile) compared to literature values for accuracy .
Q. How should researchers prepare stable stock solutions of this compound?
Methodological Answer:
- Solubility: Use water or aqueous buffers for dissolution. Heating to 37°C with sonication improves solubility.
- Storage: Prepare stock solutions at 10 mM in aliquots to avoid freeze-thaw cycles. Store at -80°C (6 months) or -20°C (1 month) .
- Quality Control: Verify purity (>98%) via HPLC and certificate of analysis (COA). Avoid DMSO unless necessary for solubility, as it may interfere with biological assays .
Q. What experimental designs are used to assess the biological activity of this compound?
Methodological Answer:
- Antiprotozoal Activity: Use trophozoite viability assays (e.g., against Entamoeba histolytica HM1-IMSS) with IC50 calculations (e.g., 20.4 µg/mL) .
- Anticarcinogenic Studies: Administer via dietary protocols (e.g., 1,000 mg/kg in rodent models) and monitor mixed-function oxidase activity in target tissues. Note that the parent compound may lack direct activity but requires metabolic conversion to isothiocyanates .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and literature data for Glucotropaeolin derivatives?
Methodological Answer:
- Cross-Validation: Compare experimental RRI values (e.g., 1976 for 1-isothiocyanato-3-methylsulfanylpropane) with literature RRLit (e.g., 1983) using orthogonal techniques like NMR or high-resolution MS .
- Matrix Effects: Account for plant matrix interference by spiking samples with certified reference materials (e.g., BC190 rapeseed) .
Q. What strategies are employed to study enzyme interactions in Glucotropaeolin biosynthesis?
Methodological Answer:
Q. How do redox dynamics influence Glucotropaeolin's role in plant stress responses?
Methodological Answer:
- Redox Biosensors: Use Grx1-roGFP2 (for glutathione redox potential, EGSH) and roGFP2-Orp1 (for H2O2) targeted to chloroplasts or mitochondria.
- Stress Induction: Apply methyl viologen (MV) under actinic light to generate localized ROS in chloroplasts, tracking oxidation kinetics across compartments .
Q. What advanced techniques are used to analyze Glucotropaeolin metabolites in vivo?
Methodological Answer:
Q. How can batch-to-batch variability in salt content impact experimental reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
